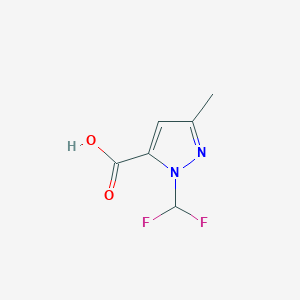

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWVXOLEQPRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Landscape of Difluoromethyl Pyrazole Carboxylic Acids: A Technical Guide

An In-depth Examination of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid and its Commercially Significant Isomer

For researchers and professionals in drug development and agrochemical synthesis, pyrazole derivatives represent a cornerstone of modern heterocyclic chemistry. Their diverse biological activities have led to numerous applications, from pharmaceuticals to advanced fungicides.[1][2] This guide provides a detailed technical overview of the properties, synthesis, and applications of difluoromethyl pyrazole carboxylic acids, with a primary focus on the requested, albeit less documented, This compound , and a comprehensive analysis of its well-characterized and industrially vital isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .

Part 1: The Elusive Target: this compound

Physicochemical Properties

Basic physicochemical properties have been reported by commercial suppliers. These are summarized below. It is critical to note that one major supplier explicitly states that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂O₂ | |

| Molecular Weight | 176.12 g/mol | |

| Physical Form | Solid | |

| InChI Key | AAHYTWRSQZFZCM-UHFFFAOYSA-N | |

| SMILES | Cn1nc(cc1C(O)=O)C(F)F | |

| CAS Number | 1052617-38-5 | [4] |

Synthesis and Reactivity: A Knowledge Gap

The primary challenge in synthesizing this compound lies in achieving the correct regioselectivity. The cyclocondensation reactions typically used to form the pyrazole ring often yield a mixture of isomers.[5] General methods for synthesizing pyrazole-5-carboxylic acids exist, often involving the reaction of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.[6] However, the specific precursors and reaction conditions required to favor the 5-carboxy isomer in this particular substitution pattern are not well-documented.

The synthesis of pyrazoles is a well-established field, with common methods including the Knorr pyrazole synthesis (reaction of a hydrazine with a 1,3-dicarbonyl compound) and 1,3-dipolar cycloadditions.[7][8] The regiochemical outcome of these reactions is highly dependent on the nature and position of the substituents on both the hydrazine and the dicarbonyl component, as well as the reaction conditions (e.g., pH).[9] For researchers aiming to synthesize the 5-carboxylic acid isomer, a careful selection of starting materials and a thorough investigation of reaction conditions would be necessary to control the regioselectivity of the cyclization step.[5][10]

Part 2: The Industrial Workhorse: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

In stark contrast to its 5-carboxy isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 176969-34-9) is a well-characterized and highly significant chemical intermediate.[11] It serves as a key building block for a class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs).[11]

Physicochemical Properties

The properties of this isomer are well-documented and are presented below for comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂O₂ | [12] |

| Molecular Weight | 176.12 g/mol | [12] |

| Physical Form | White to Off-White Solid/Powder | [12][13] |

| Melting Point | 200–201 °C | [11] |

| InChI Key | RLOHOBNEYHBZID-UHFFFAOYSA-N | [11] |

| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)O | [11] |

| CAS Number | 176969-34-9 | [11][12] |

Synthesis and Mechanism

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied and optimized for large-scale industrial production.[11] The general and most common synthetic route starts from the ethyl ester of difluoroacetoacetic acid.[11]

The causality behind the experimental choices is rooted in achieving high regioselectivity and yield. The initial reaction with triethyl orthoformate in acetic anhydride creates a more reactive intermediate that, upon reaction with methyl hydrazine, preferentially leads to the desired 4-carboxylate isomer. The subsequent hydrolysis is a standard procedure to convert the ester to the final carboxylic acid.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [11][14]

Step 1: Synthesis of the Pyrazole Ester Intermediate

-

Reaction Setup: In a suitable reaction vessel, charge the ethyl ester of difluoroacetoacetic acid.

-

Reagent Addition: Add triethyl orthoformate in the presence of acetic anhydride.

-

Reaction Conditions: Heat the mixture. The exact temperature and time are optimized based on the scale of the reaction.

-

Work-up: After the reaction is complete, the excess reagents are typically removed under reduced pressure.

-

Cyclization: The resulting intermediate is then reacted with methyl hydrazine. This is often done at low temperatures to control the exothermicity of the reaction. The use of a catalyst, such as sodium iodide or potassium iodide, can improve the reaction rate and yield.[14]

-

Isolation: The product, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is isolated. This step may involve extraction and purification by crystallization or chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: The pyrazole ester from Step 1 is dissolved in a suitable solvent, often an alcohol/water mixture.

-

Reagent Addition: An aqueous solution of a base, such as sodium hydroxide, is added.

-

Reaction Conditions: The mixture is heated to reflux until the hydrolysis is complete, which can be monitored by techniques like TLC or HPLC.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., an isopropanol/water mixture) can be performed for further purification.[14]

Logical Flow of Synthesis

The synthesis pathway is designed to build the pyrazole ring with the desired substitution pattern. The choice of starting materials is critical for the final regiochemistry.

Caption: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Applications in Agrochemicals

The primary and most significant application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is as a precursor for a range of potent fungicides.[11] Amides derived from this acid are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[11][15] This inhibition disrupts the fungus's energy production, leading to its death.

Several highly successful commercial fungicides are based on this pyrazole core, including:

-

Bixafen

-

Fluxapyroxad

-

Isopyrazam

-

Sedaxane

-

Benzovindiflupyr

These fungicides exhibit broad-spectrum activity against various plant pathogens.[11][15] The difluoromethyl group at the 3-position of the pyrazole ring is crucial for the biological activity of these compounds.

Part 3: Broader Context and Future Directions

The study of pyrazole carboxylic acids is an active area of research due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][16] They are also used as ligands in the synthesis of metal-organic frameworks (MOFs).[17]

For researchers interested in the less-common this compound, the challenge lies in developing a regioselective synthesis. A review of synthetic methodologies for pyrazole-3/5-carboxylic acids suggests that achieving high regioselectivity can be problematic and often depends on the specific substrates and reaction conditions.[5] Future work in this area could involve exploring novel catalytic systems or synthetic routes that allow for precise control over the cyclization reaction to favor the 5-carboxy isomer. Such a breakthrough would open up new avenues for creating novel pyrazole derivatives with potentially unique biological activities, further expanding the already impressive utility of this important class of heterocyclic compounds.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Štefane, B., & Požgan, F. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole‐5‐carboxylic acid. [Link]

-

Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

-

Boitesselin, C., & Martinez, J. (2014). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Current Organic Chemistry, 18(18), 2359-2374. [Link]

-

Kim, J. K., Gong, M., Shokova, E. A., Tafeenko, V. A., Kovaleva, O. V., Wu, Y., & Kovalev, V. V. (2020). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(28), 5464-5469. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

-

El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 7, 1-10. [Link]

-

PubChem. (n.d.). 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

- Google Patents. (2016). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)

-

Scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Li, Y., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1297. [Link]

-

Slideshare. (n.d.). Synthesis of Pyrazole. [Link]

-

Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

- Google Patents. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scbt.com [scbt.com]

- 4. 1052617-38-5|3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 15. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 16. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 17. researchgate.net [researchgate.net]

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS number

An In-Depth Technical Guide to Pyrazole Carboxylic Acids in Modern Agrochemical Development

A Note on Isomeric Specificity: This guide addresses the core topic of difluoromethyl-methyl-pyrazole-carboxylic acids, a class of compounds pivotal to the agrochemical industry. The initial query specified the isomer 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid . However, a thorough review of scientific and patent literature reveals a lack of substantial public data for this specific isomer.

In the spirit of providing a technically accurate and valuable resource, this guide will focus on the closely related and industrially significant isomer: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 176969-34-9) . This compound is a cornerstone intermediate in the synthesis of numerous blockbuster fungicides, and its extensive documentation allows for an in-depth exploration that aligns with the core requirements of this whitepaper. Understanding the chemistry and application of this key isomer provides the most authoritative and practical insights for researchers in the field.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring system is a "privileged scaffold" in medicinal and agrochemical research, renowned for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity. Within this class, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a critical building block, particularly for the development of succinate dehydrogenase inhibitor (SDHI) fungicides.[1] These fungicides are essential for controlling a broad spectrum of devastating fungal diseases in major crops.[1]

The introduction of the difluoromethyl (-CHF₂) group is a key strategic choice. This moiety often enhances metabolic stability and can modulate the compound's lipophilicity and binding affinity to its target enzyme. This guide delves into the synthesis, properties, and applications of this high-value intermediate, providing field-proven insights for professionals in chemical synthesis and crop protection.

Physicochemical and Structural Data

Accurate characterization is the foundation of all subsequent research and development. The key properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 176969-34-9 | [1] |

| Molecular Formula | C₆H₆F₂N₂O₂ | [1][2] |

| Molar Mass | 176.12 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 200–201 °C | [1] |

| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)O | [1] |

| InChI Key | RLOHOBNEYHBZID-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Modern Industrial Approach

The first reported synthesis of this pyrazole acid was by Monsanto in 1993.[1] Since then, the process has been heavily optimized by major agrochemical companies like Syngenta, BASF, and Bayer for large-scale industrial production.[1] The common pathway involves a multi-step sequence starting from readily available materials.

Causality of the Synthetic Route: The chosen pathway is elegant in its construction of the substituted pyrazole ring. It begins with a difluoroacetyl precursor, which is then elaborated to create an electrophilic intermediate. This intermediate is primed for a cyclization reaction with methylhydrazine. The use of methylhydrazine is critical as it introduces the N-methyl group and initiates the formation of the pyrazole heterocycle. The final hydrolysis step is a standard and efficient method to unmask the carboxylic acid, which is the reactive handle for subsequent derivatization.

Caption: Relationship between the core acid and its derivatives.

Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps and rationales for procedural choices.

Protocol 1: Synthesis via Hydrolysis of the Ester Precursor

This protocol details the final hydrolysis step to yield the target carboxylic acid from its ester, a common industrial practice. [3]

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and condenser, add the pyrazole ester intermediate (e.g., ethylene glycol bis(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-)carboxylic ester) (0.1 mol).

-

Solvent and Reagent Addition: Add water (200 mL), methanol (200 mL), and sodium hydroxide (10 g, 0.25 mol). The use of a water/methanol co-solvent system ensures the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.

-

Reaction Conditions: Heat the mixture to 60 °C and maintain for 4 hours with vigorous stirring. The elevated temperature accelerates the rate of saponification.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol by concentration under reduced pressure. This step is crucial as it reduces the solubility of the product salt, aiding in its precipitation.

-

Slowly cool the remaining aqueous solution to 0-5 °C and stir for 2 hours to maximize crystallization.

-

Filter the resulting precipitate and wash with cold water.

-

Dry the solid under vacuum to yield the final product as a white solid. [3]

-

Protocol 2: Amide Coupling for Fungicide Precursor Synthesis

This protocol describes a representative amide coupling reaction to form a biologically active derivative, a foundational reaction in the synthesis of all SDHI fungicides derived from this acid.

-

Reaction Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran), add the desired aniline derivative (1.0 eq).

-

Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq). [4] * Expertise Note: EDC is a zero-buyout coupling agent that activates the carboxylic acid. HOBt is added as an activator to suppress side reactions and minimize racemization (if applicable), leading to a cleaner reaction and higher yield. [4]3. Base Addition: Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (1.5 eq), to neutralize the hydrochloride salts formed during the reaction, driving the equilibrium towards product formation.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide derivative.

-

Safety and Handling

Proper handling of this chemical intermediate is essential for laboratory and industrial safety.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a chemical fume hood. Avoid the formation of dust and aerosols. [5]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards). [5][6] * Skin Protection: Handle with chemical-resistant gloves (inspected prior to use). Wear protective clothing to prevent skin contact. [5][6]* First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [7] * Skin Contact: Wash off immediately with soap and plenty of water. [7] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [6]* Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up. [6]

-

References

-

Safety Data Sheet - Aaron Chemicals. (2024-11-01). Available from: [Link]

-

chemical label 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

CAS 1946823-84-2 1-(Difluoromethyl)-5-nitro-1H-pyrazole-3-carboxylic acid - AHH Chemical Co., Ltd. Available from: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available from: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available from: [Link]

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem. Available from: [Link]

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF - Google Patents. (2016-09-29).

- CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. Available from: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem. Available from: [Link]

- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.

-

Synthesis, Characterization and Biological Evaluation of 3-(Difluoromethyl)-1-methyl-pyrazole Carboxamide Derivatives - Chemistry & Biology Interface. Available from: [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. (2022-08-28). Available from: [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. cbijournal.com [cbijournal.com]

- 5. aaronchem.com [aaronchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

The Ascendancy of the Difluoromethyl-Pyrazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agrochemical design. Among fluorinated motifs, the difluoromethyl (CHF2) group offers a unique balance of lipophilicity, metabolic stability, and hydrogen bond donating capability. When coupled with the versatile pyrazole scaffold—a five-membered aromatic heterocycle—the resulting derivatives exhibit a remarkable spectrum of biological activities. This guide provides a comprehensive analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of difluoromethyl-pyrazole derivatives, with a focus on their applications as potent antifungal, herbicidal, and anticancer agents. We will explore the causality behind experimental design, present detailed protocols, and synthesize data to offer field-proven insights for professionals in drug and pesticide discovery.

Introduction: The Strategic Synergy of Pyrazole and the Difluoromethyl Group

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents like Celecoxib and Sildenafil.[1][2] Its two adjacent nitrogen atoms provide sites for substitution and hydrogen bonding, while its aromatic nature contributes to molecular stability.[3][4] The introduction of fluorine-containing substituents, particularly the difluoromethyl (CHF2) group, has proven to be a highly effective strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][6]

The CHF2 group acts as a lipophilic hydrogen bond donor, enhancing binding affinity to target proteins. It also serves as a bioisostere for hydroxyl or thiol groups while providing increased metabolic stability by blocking sites susceptible to oxidative degradation.[5][7] This synergistic combination of the versatile pyrazole nucleus and the unique electronic properties of the CHF2 group has led to the development of highly successful commercial products and a rich field of ongoing research.

Caption: Core components of the difluoromethyl-pyrazole pharmacophore.

Antifungal Activity: A New Generation of SDHIs

One of the most significant applications of difluoromethyl-pyrazole derivatives is in agriculture as fungicides.[8] A substantial class of these compounds functions as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10]

Mechanism of Action: Targeting Cellular Respiration

Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH complex, these pyrazole derivatives block the oxidation of succinate to fumarate, thereby halting ATP production and leading to fungal cell death.[7][9] The difluoromethyl group on the pyrazole ring is crucial for high-level activity in many commercial SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[7]

Caption: Inhibition of the mitochondrial respiratory chain by SDHIs.

Structure-Activity Relationship and Performance Data

Research has consistently shown that 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides are a highly effective structural motif.[7][9] Modifications to the amide moiety significantly influence the antifungal spectrum and potency. For instance, the introduction of an indazole group can lead to compounds with a broader spectrum of activity and lower EC₅₀ values than commercial standards like boscalid.[7]

| Compound ID | Target Fungi | EC₅₀ (mg/L) | Reference |

| 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) | Colletotrichum orbiculare | 5.50 | [7] |

| Rhizoctonia solani | 14.40 | [7] | |

| Phytophthora infestans | 75.54 | [7] | |

| Botryosphaeria berengeriana | 28.29 | [7] | |

| A8 (pyrazole-4-carboxamide with tertiary alcohol) | Sclerotinia sclerotiorum | 3.96 | [10] |

| A14 (pyrazole-4-carboxamide with tertiary alcohol) | Sclerotinia sclerotiorum | 2.52 | [10] |

| Boscalid (Commercial Control) | Colletotrichum orbiculare | 10.43 | [7] |

| Rhizoctonia solani | 24.31 | [7] |

Herbicidal Activity: Targeting Essential Plant Pathways

Difluoromethyl-pyrazole derivatives have also been developed as potent herbicides, targeting key enzymes in plant-specific metabolic pathways.[11][12] This mode of action provides selectivity, making them effective against weeds with minimal impact on crops.

Key Enzymatic Targets

Two primary targets for pyrazole-based herbicides are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[11]

-

HPPD Inhibitors: These compounds disrupt the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in characteristic bleaching of the plant tissue and eventual death.[13]

-

PPO Inhibitors: These herbicides block the final step in chlorophyll and heme biosynthesis, leading to an accumulation of protoporphyrinogen IX. This molecule leaks from the plastid and is rapidly oxidized, generating reactive oxygen species that destroy cell membranes.

Efficacy Data

| Compound Class | Target Weed | Inhibition (%) at 150 g a.i./hm² | Reference |

| Phenylpyridine-pyrazoles (6a, 6c) | Digitaria sanguinalis (DS) | 50-60% | [11][15] |

| Abutilon theophrasti (AT) | 50-60% | [11][15] | |

| Eclipta prostrata (EP) | 50-60% | [11][15] | |

| Setaria viridis (SV) | ~50% | [11][15] | |

| Pyrazobenzophenones (5n, 5o) | Barnyard Grass | Good Activity (more potent than Pyrazoxyfen) | [13] |

Anticancer Activity: Multi-Targeted Approaches

The pyrazole scaffold is a frequent feature in anticancer drug candidates due to its ability to target a variety of proteins involved in tumorigenesis.[16][17][18] The inclusion of a difluoromethyl group can enhance potency and improve drug-like properties.

Diverse Mechanisms of Action

-

Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of protein kinases that are overactive in cancer cells. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.[19]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives act as microtubule-destabilizing agents, similar to vinca alkaloids. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[16][20]

In Vitro Cytotoxicity Data

A range of difluoromethyl-pyrazole derivatives have demonstrated potent cytotoxicity against various human cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Fused Pyrazole (Compound 4) | HEPG2 (Liver) | 0.31 | EGFR/VEGFR-2 Inhibition | [19] |

| Fused Pyrazole (Compound 1) | HEPG2 (Liver) | 0.45 | EGFR/VEGFR-2 Inhibition | [19] |

| Fused Pyrazole (Compound 2) | HEPG2 (Liver) | 0.52 | EGFR/VEGFR-2 Inhibition | [19] |

| 4-chloro substituted pyrazole | HeLa (Cervix) | 4.94 | Not specified | [16] |

| Erlotinib (Reference Drug) | HEPG2 (Liver) | 10.6 | EGFR Inhibition | [19] |

| Sorafenib (Reference Drug) | HEPG2 (Liver) | 1.06 | Kinase Inhibition | [19] |

Synthesis Strategies and Experimental Protocols

The synthesis of difluoromethyl-pyrazole derivatives often relies on established heterocyclic chemistry principles, with specific adaptations for introducing the fluorinated moiety.[5]

Common Synthetic Pathways

A prevalent method for constructing the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[21][22] To introduce the difluoromethyl group, reagents such as difluoroacetohydrazonoyl bromides can be used in [3+2] cycloaddition reactions with alkynes, providing an efficient route to difluoromethyl-substituted pyrazoles.[23]

Caption: A generalized workflow for pyrazole derivative synthesis.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a self-validating system for assessing the antifungal efficacy of newly synthesized compounds.

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to approximately 50-60°C in a water bath.

-

Compound Stock Solution: Dissolve the test compound (e.g., a difluoromethyl-pyrazole carboxamide) in a minimal amount of a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10,000 mg/L).

-

Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 mg/L). Ensure thorough mixing. A solvent-only plate (e.g., DMSO) serves as the negative control, and a commercial fungicide (e.g., boscalid) serves as the positive control.

-

Plating: Pour the amended PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum). Place the disc, mycelium-side down, in the center of each prepared Petri dish.

-

Incubation: Seal the plates with paraffin film and incubate them in a controlled environment (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has almost reached the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate. Use the inhibition data to calculate the EC₅₀ value via probit analysis.

Conclusion and Future Outlook

Pyrazole derivatives bearing a difluoromethyl group represent a highly successful and versatile class of bioactive molecules. Their proven efficacy as antifungal, herbicidal, and potential anticancer agents stems from the unique physicochemical properties conferred by the CHF2 group combined with the adaptable pyrazole scaffold. The primary mechanism in fungicides, the inhibition of succinate dehydrogenase, is well-established, leading to several blockbuster agricultural products.[7][9] In herbicides and oncology, these compounds target a wider array of enzymes, demonstrating the platform's tunability.[11][19]

Future research will likely focus on several key areas:

-

Combating Resistance: As resistance to existing SDHIs and other modes of action emerges, the design of novel derivatives that can overcome these resistance mechanisms is paramount.[10]

-

Expanding Biological Targets: Exploring new enzymatic targets and signaling pathways for these compounds could unlock treatments for other diseases, including viral infections and inflammatory conditions.[21]

-

Refining Synthesis: The development of more efficient, regioselective, and environmentally friendly synthetic methods will accelerate the discovery and optimization of new lead compounds.[5][23]

The difluoromethyl-pyrazole scaffold is not merely a transient success but a foundational platform for the rational design of next-generation therapeutic and crop protection agents.

References

-

Zhao, W., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

-

Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Heteroatom Chemistry. Available at: [Link]

-

Nenajdenko, V. G., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

-

Han, T., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Crystal Structure, Antifungal Activity, and Docking Study of Difluoromethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

-

Graham, J., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Available at: [Link]

-

Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Materials Horizons: From Nature to Nanomaterials. Available at: [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Sharma, R., et al. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

ResearchGate. (n.d.). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ResearchGate. Available at: [Link]

-

Kumar, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Ye, F., et al. (n.d.). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. Available at: [Link]

-

Ndeke, S. M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

He, X., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Semantic Scholar. (n.d.). Review: biologically active pyrazole derivatives. Semantic Scholar. Available at: [Link]

-

Wang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]

-

Abdel-Aziz, M., et al. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate. Available at: [Link]

-

Pietsch, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. Available at: [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

-

Yang, Z., et al. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. Available at: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 10. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. srrjournals.com [srrjournals.com]

- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

The Unseen Isomer: A Technical Guide to 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

An In-depth Review for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid stands as a significant, yet less documented, structural isomer of the commercially vital 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The latter is a cornerstone intermediate in the synthesis of numerous blockbuster succinate dehydrogenase inhibitor (SDHI) fungicides. This technical guide provides a comprehensive review of the available literature on this compound, offering insights into its synthesis, properties, and potential applications. Given the scarcity of direct research on this specific isomer, this guide leverages the extensive knowledge base of its 4-carboxylic acid counterpart to infer synthetic strategies, mechanisms of action, and structure-activity relationships, thereby providing a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries.

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Fungicides

Pyrazole carboxamide derivatives have revolutionized the fungicide market, offering broad-spectrum control of devastating plant pathogens.[1] Their remarkable efficacy is rooted in a specific mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1][2] This targeted disruption of fungal respiration leads to a halt in ATP production and ultimately, cell death.[1]

At the heart of many of these potent fungicides lies a pyrazole carboxylic acid core. The most prominent of these is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the key building block for a range of commercially successful SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[3] These compounds have become indispensable tools for global food security.[1]

This guide, however, focuses on its lesser-known isomer, This compound . While direct literature is sparse, its structural similarity to the highly valued 4-carboxylic acid isomer suggests significant potential as a building block for novel agrochemicals and pharmaceuticals. Understanding its unique chemical characteristics is paramount for unlocking new avenues in crop protection and drug discovery.

The Tale of Two Isomers: A Structural and Synthetic Comparison

The key distinction between the two isomers lies in the position of the carboxylic acid group on the pyrazole ring. This seemingly minor structural change can have a profound impact on the molecule's reactivity, physicochemical properties, and the biological activity of its derivatives.

| Feature | This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1052617-38-5[4] | 176969-34-9[1] |

| Molecular Formula | C₆H₆F₂N₂O₂ | C₆H₆F₂N₂O₂ |

| Molar Mass | 192.12 g/mol | 176.12 g/mol [1] |

| Structure | Carboxylic acid at position 5 | Carboxylic acid at position 4 |

Synthetic Pathways: A Landscape of Possibilities

The synthesis of pyrazole rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the 4-carboxylic acid isomer, a common starting material is ethyl difluoroacetoacetate, which is reacted with triethyl orthoformate and then methyl hydrazine.[1] A similar multi-step synthesis beginning with appropriately substituted precursors is the most probable route to the 5-carboxylic acid isomer.

Conceptual Synthetic Workflow for Pyrazole Carboxylic Acid Isomers

Figure 1: A comparative diagram of the established synthesis for the 4-carboxylic acid isomer and a postulated pathway for the 5-carboxylic acid isomer.

Mechanism of Action: The SDHI Connection

The fungicidal activity of pyrazole carboxamides derived from the 4-carboxylic acid isomer is unequivocally linked to the inhibition of succinate dehydrogenase (SDH).[1][2] It is highly probable that derivatives of the 5-carboxylic acid isomer would share this mechanism of action.

The pyrazole carboxamide molecule binds to the Qp site of the SDH enzyme, blocking the electron transport chain and thereby inhibiting fungal respiration.[1] This leads to a cascade of events within the fungal cell, including:

-

Inhibition of ATP synthesis: Depriving the cell of its primary energy source.[1]

-

Accumulation of reactive oxygen species (ROS): Causing oxidative stress and cellular damage.[1]

-

Disruption of the tricarboxylic acid (TCA) cycle: Impairing essential metabolic pathways.[1]

Inhibition of Fungal Respiration by Pyrazole Carboxamides

Figure 2: Diagram illustrating the inhibition of the fungal mitochondrial respiratory chain at Complex II (SDH) by pyrazole carboxamide fungicides.

Experimental Protocols: A Framework for Investigation

For researchers embarking on the synthesis and evaluation of derivatives of this compound, the following protocols, adapted from methodologies for the 4-carboxylic acid isomer, can serve as a valuable starting point.

General Synthesis of Pyrazole Carboxamides

This protocol outlines the conversion of the pyrazole carboxylic acid to the corresponding amide, a crucial step in generating biologically active molecules.

Step 1: Acid Chloride Formation

-

To a solution of this compound in a suitable solvent (e.g., toluene), add thionyl chloride.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

In Vitro Antifungal Activity Assay

The following protocol can be used to assess the antifungal efficacy of newly synthesized pyrazole carboxamide derivatives.

-

Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Incorporate the compound dilutions into a molten agar medium (e.g., potato dextrose agar) to achieve the desired final concentrations.

-

Pour the agar into petri dishes and allow to solidify.

-

Inoculate the center of each plate with a mycelial plug of the target fungal pathogen.

-

Incubate the plates at an appropriate temperature for several days.

-

Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a solvent-only control.

-

Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) for each compound.

Future Outlook and Conclusion

While the existing body of literature is heavily focused on the 4-carboxylic acid isomer, the structural potential of this compound as a scaffold for novel bioactive compounds is undeniable. Further research into the synthesis, characterization, and biological evaluation of its derivatives is warranted. Such investigations could lead to the discovery of new fungicides with improved efficacy, a broader spectrum of activity, or a different resistance profile compared to existing SDHIs.

This technical guide serves as a foundational resource, consolidating the available information and providing a logical framework for future exploration. By building upon the extensive knowledge of its commercially successful isomer, researchers and drug development professionals can strategically navigate the path to unlocking the full potential of this intriguing molecule.

References

- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem.

- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed.

- EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents.

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]

-

New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof - Justia Patents. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - NIH. Available at: [Link]

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.

-

HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4008715 A1 - EPO. Available at: [Link]

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540. Available at: [Link]

-

Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. Available at: [Link]

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF - Googleapis.com.

-

(12) United States Patent - Googleapis.com. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed. Available at: [Link]

- CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. Available at: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - OUCI. Available at: [Link]

- US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents.

- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID - PubChem. Available at: [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]

- 3. 1052617-38-5|3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold - A Privileged Structure in Chemical Biology

An In-Depth Technical Guide to the Discovery and History of Pyrazole-Based Fungicides and Pharmaceuticals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern bioactive molecules.[1][2][3] First synthesized by Buchner in 1889, its unique electronic properties and structural versatility have made it a "privileged scaffold" in medicinal and agricultural chemistry.[3][4][5] The ability of the pyrazole ring to serve as a stable, synthetically accessible framework for diverse functionalization has led to a vast array of compounds with a wide spectrum of biological activities, from anti-inflammatory and anticancer agents to potent fungicides.[2] This guide provides a technical overview of the pivotal discoveries and developmental history of pyrazole-based compounds, tracing their evolution from early pharmaceutical breakthroughs to their current role in cutting-edge crop protection.

Part 1: The Pharmaceutical Saga - From Pain Relief to Targeted Therapies

The journey of pyrazole in medicine is a story of scientific evolution, beginning with broad-acting analgesics and culminating in highly specific, mechanism-based therapies.

The Dawn of Pyrazolone-Based Anti-Inflammatories

The first significant therapeutic application of this scaffold came with the pyrazolone class of drugs. Antipyrine, synthesized by Ludwig Knorr in 1883, was one of the first synthetic organic compounds to be used as a major drug, primarily for its analgesic and antipyretic properties.[3][6] This early success spurred the development of other pyrazolone-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Phenylbutazone, which became mainstays for treating arthritis.[4]

However, the therapeutic utility of these early NSAIDs was hampered by a significant drawback: severe gastrointestinal side effects.[6][7] This toxicity was later understood to be a consequence of their non-selective inhibition of both cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-2 is induced during inflammation and is a key mediator of pain, COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa.[8] This understanding set the stage for a paradigm shift in anti-inflammatory drug design.

The COX-2 Revolution and the Advent of Celecoxib (Celebrex)

The early 1990s marked a watershed moment with the discovery and cloning of two distinct COX isoforms.[8][9] This discovery provided a compelling therapeutic hypothesis: a drug that could selectively inhibit the inflammation-driving COX-2 enzyme while sparing the protective COX-1 enzyme could offer potent anti-inflammatory relief without the associated gastric toxicity.[8]

This hypothesis was the driving force behind a focused research effort at G. D. Searle & Company. Building on the foundational discovery of the COX-2 enzyme by Daniel L. Simmons at Brigham Young University, a team at Searle, led by John Talley, embarked on a mission to design a selective inhibitor.[9][10] Their work culminated in the discovery of Celecoxib , a diaryl-substituted pyrazole. The specific three-dimensional structure of the COX-2 active site, which features a larger binding pocket compared to COX-1, was key to this design. The bulky sulfonamide group of Celecoxib could fit into the COX-2 pocket but was sterically hindered from entering the narrower COX-1 active site.

Celecoxib, branded as Celebrex , received FDA approval on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis, heralding a new era of anti-inflammatory therapy.[8][10][11]

Table 1: Key Pyrazole-Based Pharmaceuticals

| Compound | Brand Name | Mechanism of Action | Primary Indication(s) | Year of Approval (FDA) |

|---|---|---|---|---|

| Celecoxib | Celebrex | Selective COX-2 Inhibitor | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | 1998[10][11][12] |

| Sildenafil | Viagra | Phosphodiesterase-5 (PDE5) Inhibitor | Erectile Dysfunction, Pulmonary Hypertension | 1998 |

| Rimonabant | Acomplia | Cannabinoid Receptor 1 (CB1) Antagonist | Obesity (Withdrawn) | 2006 (EMA) |

| Crizotinib | Xalkori | ALK/ROS1 Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer | 2011 |

| Ruxolitinib | Jakafi | JAK1/JAK2 Inhibitor | Myelofibrosis, Polycythemia Vera | 2011 |

Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.

Expanding Therapeutic Horizons

The success of Celecoxib solidified the pyrazole scaffold's reputation as a versatile pharmacophore.[4] Its application has since expanded into numerous other therapeutic areas. Fused pyrazole systems are central to blockbuster drugs like Sildenafil (Viagra) , a phosphodiesterase-5 inhibitor for erectile dysfunction.[1] In oncology, pyrazole derivatives such as Crizotinib and Ruxolitinib have emerged as critical kinase inhibitors for treating specific types of cancer.[1] Furthermore, pyrazole derivatives were instrumental in exploring the endocannabinoid system, with compounds like SR141716A (Rimonabant) being developed as potent cannabinoid receptor antagonists.[13][14][15]

Part 2: Pyrazoles in Agriculture - Protecting Crops Through Precision Fungicides

In parallel with its rise in pharmaceuticals, the pyrazole ring has become indispensable in the agrochemical industry, particularly in the development of highly effective fungicides. The primary driver for this has been the urgent need for novel modes of action to combat the growing problem of fungal resistance to existing treatments.[16]

The Emergence of Pyrazole Carboxamide SDHIs

A major breakthrough in fungicide development was the discovery of compounds that inhibit the enzyme succinate dehydrogenase (SDH) , also known as Complex II, a critical component of the mitochondrial respiratory chain in fungi.[17][18] By blocking this enzyme, SDHI fungicides effectively shut down the fungus's energy production, leading to its death.

The pyrazole carboxamide class of fungicides has proven to be exceptionally effective as SDH inhibitors.[17] This has led to the commercialization of several market-leading products that are vital for modern crop protection.

Table 2: Prominent Pyrazole-Based SDHI Fungicides

| Compound | Developer | Key Target Pathogens | Mechanism of Action |

|---|---|---|---|

| Bixafen | Bayer | Septoria, Rusts, Powdery Mildew | Succinate Dehydrogenase Inhibitor (SDHI)[16] |

| Fluxapyroxad | BASF | Wide spectrum including Botrytis, Powdery Mildew | Succinate Dehydrogenase Inhibitor (SDHI)[16] |

| Penthiopyrad | Mitsui / DuPont | Botrytis, Rhizoctonia, Sclerotinia | Succinate Dehydrogenase Inhibitor (SDHI)[16] |

| Isopyrazam | Syngenta | Ramularia, Septoria, Rusts | Succinate Dehydrogenase Inhibitor (SDHI)[16] |

| Penflufen | Bayer | Rhizoctonia solani (Seed Treatment) | Succinate Dehydrogenase Inhibitor (SDHI)[16][17] |

Caption: Mechanism of pyrazole carboxamide SDHI fungicides.

Structure-Activity Relationships (SAR) in Fungicide Design

The success of pyrazole-based fungicides is a testament to sophisticated chemical design. Research has shown that the biological activity is highly dependent on the nature and position of substituents on the pyrazole ring.[16] The core pyrazole-4-carboxamide structure is crucial for binding to the SDH enzyme. By systematically modifying the substituents at other positions—for instance, by introducing various aryl groups with different halogenation patterns—chemists can fine-tune the compound's potency, spectrum of activity, and physicochemical properties for optimal performance in the field.[19][20][21] Ongoing research continues to explore novel pyrazole derivatives, such as those incorporating isothiocyanate or thiazole moieties, to discover next-generation fungicides with enhanced efficacy and new resistance-breaking potential.[16][22]

Part 3: Synthesis of the Pyrazole Core - From Classical Reactions to Modern Methods

The widespread use of pyrazoles is underpinned by robust and versatile synthetic methodologies.

Classical Synthesis: The Knorr Reaction

The most fundamental and enduring method for pyrazole synthesis is the Knorr cyclocondensation , first reported in 1883.[7][23] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (such as a β-ketoester or a β-diketone).[23] The choice of reactants allows for the straightforward introduction of various substituents onto the resulting pyrazole ring. While highly effective, a key challenge with unsymmetrical dicarbonyl compounds is controlling the regioselectivity of the final product.[7]

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: A Representative Knorr Synthesis of a Substituted Pyrazole

The following protocol is a generalized representation based on common procedures for synthesizing pyrazole-4-carboxylic acid derivatives, which are key intermediates for many fungicides and pharmaceuticals.[15][17][23]

Objective: To synthesize Ethyl 1-Aryl-3-substituted-1H-pyrazole-4-carboxylate.

Materials:

-

Substituted Arylhydrazine Hydrochloride

-

Substituted Ethyl Acetoacetate (or similar 1,3-dicarbonyl compound)

-

Glacial Acetic Acid (Solvent and Catalyst)

-

Ethanol (Recrystallization Solvent)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted arylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

-

Addition of Dicarbonyl: To this solution, add the corresponding substituted ethyl acetoacetate (1.0-1.1 eq) dropwise at room temperature.

-

Cyclocondensation: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted pyrazole product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Modern Synthetic Approaches

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more efficient and diverse methods. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[7] Furthermore, multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the pyrazole ring, offer a highly efficient and atom-economical approach to generating complex pyrazole libraries for screening.[7]

Conclusion and Future Outlook

From the first synthetic analgesics to targeted cancer therapies and precision fungicides, the pyrazole scaffold has demonstrated remarkable and enduring value. Its metabolic stability, synthetic tractability, and ability to engage with a wide range of biological targets have cemented its status as a privileged structure in drug discovery and agrochemical research.[5] The future for pyrazole derivatives remains bright. As our understanding of disease and pest biology deepens, this versatile heterocyclic core will undoubtedly serve as the foundation for the next generation of innovative molecules designed to improve human health and secure the global food supply.

References

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PubMed Central. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Celecoxib - Wikipedia. Wikipedia. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Celecoxib History. News-Medical.Net. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

-

Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. Wikipedia. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Medium. [Link]

-

(PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

-

New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online. [Link]

-

Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals. [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

-

Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. J-Stage. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

-

Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities. ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. International Journal of ChemTech Research. [Link]

-

Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. [Link]

-

Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. [Link]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate. [Link]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. [Link]

-

Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. news-medical.net [news-medical.net]

- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Pyrazole Carboxylic Acid Isomers: The Case of (Difluoromethyl)-methyl-pyrazole-carboxylic Acid

This guide provides a comprehensive overview of the key physicochemical properties of a significant pyrazole carboxylic acid scaffold. It addresses the structural ambiguity inherent in the nomenclature "1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid" by examining its plausible isomers. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's characteristics for applications in agrochemicals, pharmaceuticals, and material science.

Introduction: The Importance of Pyrazole Carboxylic Acids and Structural Elucidation

Pyrazole carboxylic acids are foundational building blocks in modern chemistry. Their derivatives are known to exhibit a wide range of biological activities, serving as the core scaffold for numerous fungicides, herbicides, and pharmaceutical agents. The specific substitution pattern on the pyrazole ring dramatically influences the molecule's spatial arrangement, electronic properties, and, consequently, its interaction with biological targets.

The nomenclature "this compound" presents a common challenge in chemical synthesis and analysis: structural isomerism. The precise placement of the difluoromethyl, methyl, and carboxylic acid groups on the pyrazole ring is critical. This guide will focus on the following distinct, commercially available, or cataloged isomers to provide a clear and comparative analysis:

-

Isomer A: 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1052617-38-5)

-

Isomer B: 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1004643-64-4)

-

Isomer C: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9)

Understanding the distinct physicochemical properties of these isomers is paramount for predicting their behavior in various matrices, from biological systems to formulation solvents.

Caption: Relationship between the core molecular formula and its positional isomers.

Comparative Physicochemical Data

Direct experimental data for many specific pyrazole carboxylic acid isomers is often sparse in publicly available literature. Therefore, we present a combination of available experimental data and computationally predicted values from reputable databases. It is crucial for researchers to verify these properties experimentally for their specific batch of material.

| Property | Isomer A (CAS 1052617-38-5) | Isomer B (CAS 1004643-64-4) | Isomer C (CAS 176969-34-9) |

| IUPAC Name | 3-(difluoromethyl)-1-methylpyrazole-5-carboxylic acid[1] | 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid[2] | 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid[3] |

| Molecular Weight | 176.12 g/mol [1] | 176.12 g/mol | 176.12 g/mol [3] |

| Molecular Formula | C₆H₆F₂N₂O₂[1] | C₆H₆F₂N₂O₂ | C₆H₆F₂N₂O₂[3] |

| Melting Point | Data not available | Data not available | 200–201°C (Experimental) |

| XLogP3 (Predicted) | 0.7[1] | Data not available | 0.4[3] |

| pKa (Predicted) | Data not available | Data not available | Data not available |

| Form | Solid (Assumed) | Solid (Assumed)[2] | Solid |

Note: Predicted values are derived from computational models and should be used as estimates pending experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, field-proven methodologies for determining the critical physicochemical parameters of novel compounds like the pyrazole carboxylic acid isomers.

Acid Dissociation Constant (pKa) Determination